molecular formula C10H9BrFN3 B13549081 1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine

1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine

Cat. No.: B13549081
M. Wt: 270.10 g/mol
InChI Key: XQTPYIUDFXOJTK-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The starting material, benzyl alcohol, undergoes bromination and fluorination to introduce the bromo and fluoro substituents.

    Formation of Pyrazole Ring: The intermediate product is then reacted with hydrazine to form the pyrazole ring.

    Final Amination:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common reagents used in these reactions include palladium catalysts, hydrazine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and fluoro substituents can enhance binding affinity and selectivity, while the pyrazole ring can participate in hydrogen bonding and other interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(5-Bromo-2-fluorobenzyl)-1h-pyrazol-4-amine can be compared with similar compounds, such as:

    2-Bromo-5-fluorobenzyl alcohol: This compound shares the bromo and fluoro substituents but lacks the pyrazole ring, making it less versatile in certain applications.

    5-Bromo-2-fluorobenzylamine hydrochloride: Similar in structure but with different functional groups, leading to different reactivity and applications.

    2-(5-Bromo-2-fluorobenzyl)-1-benzothiophene:

The uniqueness of this compound lies in its combination of substituents and the pyrazole ring, which provides a balance of reactivity and stability for various research applications.

Properties

Molecular Formula

C10H9BrFN3

Molecular Weight

270.10 g/mol

IUPAC Name

1-[(5-bromo-2-fluorophenyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H9BrFN3/c11-8-1-2-10(12)7(3-8)5-15-6-9(13)4-14-15/h1-4,6H,5,13H2

InChI Key

XQTPYIUDFXOJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CN2C=C(C=N2)N)F

Origin of Product

United States

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